Cas no 1806803-55-3 (3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride)

3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride
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- インチ: 1S/C8H8ClF2NO4S/c1-15-5-3-4(6(10)11)7(16-2)12-8(5)17(9,13)14/h3,6H,1-2H3
- InChIKey: HILTWVCRGUYEGP-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=CC(C(F)F)=C(N=1)OC)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 348
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 73.9
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072010-1g |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride |
1806803-55-3 | 97% | 1g |
$1,490.00 | 2022-03-31 | |
Alichem | A029072010-500mg |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride |
1806803-55-3 | 97% | 500mg |
$863.90 | 2022-03-31 | |
Alichem | A029072010-250mg |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride |
1806803-55-3 | 97% | 250mg |
$499.20 | 2022-03-31 |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chlorideに関する追加情報
Introduction to 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride (CAS No. 1806803-55-3) and Its Applications in Modern Chemical Biology
The compound 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride (CAS No. 1806803-55-3) represents a significant advancement in the field of chemical biology, particularly in the design and synthesis of novel pharmaceutical agents. Its unique structural features, including the presence of a difluoromethyl group and a sulfonyl chloride moiety, make it a versatile intermediate for constructing complex molecules with high biological activity. This introduction explores the compound's chemical properties, synthetic pathways, and its emerging role in drug discovery, emphasizing recent breakthroughs that highlight its potential in addressing contemporary challenges in medicinal chemistry.
The molecular structure of 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride is characterized by a pyridine core substituted with two methoxy groups at the 2- and 5-positions, a difluoromethyl group at the 3-position, and a sulfonyl chloride functionality at the 6-position. This arrangement imparts distinct electronic and steric properties that are highly valuable in medicinal chemistry. The difluoromethyl group, for instance, is well-known for its ability to enhance metabolic stability and binding affinity in drug candidates, while the sulfonyl chloride moiety serves as a reactive handle for further functionalization via nucleophilic substitution reactions.
From a synthetic perspective, 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride serves as an excellent precursor for generating pyridine-based scaffolds that are prevalent in biologically active compounds. The sulfonyl chloride group readily reacts with amines to form sulfonamides, which are crucial motifs in many drugs targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. Recent studies have demonstrated its utility in constructing potent inhibitors of enzyme targets by leveraging this transformation to introduce highly polar sulfonamide linkages that improve solubility and cell permeability.
One of the most compelling aspects of 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride is its application in the development of next-generation kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, making them attractive targets for therapeutic intervention. The incorporation of the difluoromethyl group into kinase inhibitors has been shown to enhance their binding affinity to the enzyme's active site by improving hydrophobic interactions and reducing metabolic vulnerability. For instance, recent research has highlighted its use in synthesizing inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its role in kinase inhibition, 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride has found utility in designing small-molecule probes for studying protein-protein interactions. The pyridine scaffold is frequently employed in fragment-based drug discovery due to its ability to mimic key pharmacophores found in natural products. By introducing modifications such as the difluoromethyl group and sulfonyl chloride functionality, researchers can fine-tune the properties of these probes to achieve high specificity and binding affinity. This approach has been particularly successful in identifying novel therapeutic targets for neurological disorders where protein-protein interactions play a critical role.
The compound's reactivity also makes it a valuable tool for library synthesis efforts aimed at identifying lead compounds for drug development. High-throughput screening campaigns often rely on libraries of structurally diverse molecules to identify candidates with desired biological activity. The ability to efficiently functionalize 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride via sulfonylation reactions allows for rapid diversification of the core pyridine scaffold while maintaining key pharmacological features. This has led to several recent publications describing novel scaffolds derived from this intermediate that exhibit promising activity against targets such as proteases and transcription factors.
Recent advances in computational chemistry have further enhanced the utility of 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride by enabling virtual screening approaches to predict its reactivity and potential biological activity. Machine learning models trained on large datasets of known drug candidates have been used to identify optimal substitution patterns around the pyridine core that maximize potency while minimizing off-target effects. These computational methods complement traditional experimental approaches by providing rapid insights into structure-activity relationships (SAR), thereby accelerating the drug discovery process.
The synthetic versatility of this compound also extends to its use as a building block for heterocyclic frameworks beyond pyridine derivatives. For example, it can be transformed into thiazole or oxazole analogs through cyclization reactions initiated by nucleophilic attack on the sulfonyl chloride group followed by intramolecular cyclization under appropriate conditions. Such heterocycles are known to exhibit diverse biological activities across multiple therapeutic areas due to their ability to engage with various biological targets through hydrogen bonding networks.
In conclusion,3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride (CAS No.1806803-55-3) represents a cornerstone intermediate in modern chemical biology with broad applications spanning drug discovery research.The unique combinationof structural features, includingthe difluoromethyl groupand sulfonylchloride moiety,provides an unparalleled platformfor designing novel therapeutics.
Recent studies underscoreits significance
particularly
protein-protein interaction profiling,
and fragment-based drug design initiatives.
As computational methods continue
to evolve alongside experimental techniques,
the potential applications
ofthis versatile intermediate will undoubtedly expand,offering new opportunities
for innovation
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